molecular formula C15H13N3O5S B3862281 N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide CAS No. 5536-91-4

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B3862281
CAS RN: 5536-91-4
M. Wt: 347.3 g/mol
InChI Key: BUPDBRSYOJWQIK-UHFFFAOYSA-N
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Description

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as HNMT inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor exerts its therapeutic effects by inhibiting the activity of histamine N-methyltransferase (N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide), an enzyme responsible for the degradation of histamine. By inhibiting N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide, N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor increases the levels of histamine in the body, which in turn leads to the activation of various signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been found to inhibit the growth and proliferation of cancer cells and reduce the severity of allergic reactions.

Advantages and Limitations for Lab Experiments

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor has several advantages for lab experiments, including its high potency, specificity, and selectivity. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor. These include investigating its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis, as well as its potential use in combination with other drugs for the treatment of cancer and other diseases. Further studies are also needed to determine the optimal dosage and administration route of N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor and to assess its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor is a promising chemical compound that has potential therapeutic applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor and to determine its optimal use in clinical practice.

Scientific Research Applications

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-allergic properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-23-11-5-2-9(3-6-11)14(20)17-15(24)16-12-7-4-10(18(21)22)8-13(12)19/h2-8,19H,1H3,(H2,16,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDBRSYOJWQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409037
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-4-methoxybenzamide

CAS RN

5536-91-4
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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